molecular formula C17H17N3O2S B11213744 Ethyl 5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate

Ethyl 5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11213744
M. Wt: 327.4 g/mol
InChI Key: IWWLHVMFJFQEHL-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of thiophene derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Ethyl 5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it can act as a modulator of ABC efflux pumps, which are involved in drug resistance in cancer cells . The compound’s structure allows it to bind to these targets and inhibit their function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-methyl-4-[(3-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate specific molecular targets, such as ABC efflux pumps, sets it apart from other similar compounds .

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl 5-methyl-4-(3-methylanilino)thieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H17N3O2S/c1-4-22-17(21)14-11(3)13-15(18-9-19-16(13)23-14)20-12-7-5-6-10(2)8-12/h5-9H,4H2,1-3H3,(H,18,19,20)

InChI Key

IWWLHVMFJFQEHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)NC3=CC=CC(=C3)C)C

Origin of Product

United States

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